molecular formula C10H11ClN2O4 B8727439 2-(3-Chloro-2-nitro-phenylamino)-butyric acid

2-(3-Chloro-2-nitro-phenylamino)-butyric acid

Cat. No.: B8727439
M. Wt: 258.66 g/mol
InChI Key: XUQMSQVEUMJRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-2-nitro-phenylamino)-butyric acid is an organic compound with a complex structure that includes a chloro and nitro-substituted phenyl ring attached to an amino butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid typically involves the reaction of 3-chloro-2-nitroaniline with butanoic acid derivatives under specific conditions. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-nitro-phenylamino)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(3-Chloro-2-nitro-phenylamino)-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid involves its interaction with specific molecular targets. The nitro and chloro groups on the aromatic ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino butanoic acid moiety can also interact with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2-nitro-phenylamino)-butyric acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitro groups on the aromatic ring, along with the amino butanoic acid moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

2-(3-chloro-2-nitroanilino)butanoic acid

InChI

InChI=1S/C10H11ClN2O4/c1-2-7(10(14)15)12-8-5-3-4-6(11)9(8)13(16)17/h3-5,7,12H,2H2,1H3,(H,14,15)

InChI Key

XUQMSQVEUMJRLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-3-fluoro-2-nitrobenzene (2.00 Kg, 11.4 mol), 2-aminobutyric acid (1.22 kg, 11.8 mol) and K2CO3 (1.58 Kg, 11.4 mol) in anhydrous DMSO (4.2 L) was heated at 80° C. for 16 h (after the reaction initiated, the internal temperature went up to 110° C.). At this time LC-MS analysis showed that the reaction was complete. After cooling to rt, the reaction mixture was carefully poured into water (10 L) with vigorous stirring. The aq. layer was washed with methyl tert-butyl ether (2×5 L) to remove organic impurities. The aq. layer was then acidified to pH ˜1.5 with cond HCl to give an orange solid. The orange solid was collected by filtration, washed with water (2×4 L) and air-dried to give 2-((3-chloro-2-nitrophenyl)amino)butanoic acid (2.85 Kg), which was used as such in the next step. 1H NMR (DMSO-d6) δ ppm 7.35 (t, J=8.3 Hz, 1H), 6.82-6.91 (m, 2H), 6.25 (d, J=7.6 Hz, 1H), 4.14 (td, J=7.4, 5.4 Hz, 1H), 3.4 (br. s., 1H), 1.74-1.92 (m, 2H), 0.88 (t, J=7.4 Hz, 3H). Mass Spectrum (ESI) m/z=259.2 (M+1).
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
1.22 kg
Type
reactant
Reaction Step One
Name
Quantity
1.58 kg
Type
reactant
Reaction Step One
Name
Quantity
4.2 L
Type
solvent
Reaction Step One
Name
Quantity
10 L
Type
reactant
Reaction Step Two

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